Unique Subcellular Tropism: LTX-401 Preferentially Targets the Golgi Apparatus
LTX-401 demonstrates a distinct subcellular tropism for the Golgi apparatus, contrasting sharply with the mitochondrial tropism of the clinically evaluated oncolytic peptide LTX-315. Subcellular fractionation followed by mass spectrometry revealed that LTX-401 selectively enriches in the Golgi compartment rather than in mitochondria or the cytosol [1]. In stark contrast, LTX-315 has been shown to preferentially target mitochondrial membranes [2]. This differential targeting is functionally relevant, as pretreatment with the Golgi-dissociating agent Brefeldin A (BFA) reduced cell killing by LTX-401, demonstrating that Golgi integrity is required for its cytotoxic effect [1].
| Evidence Dimension | Primary Subcellular Target |
|---|---|
| Target Compound Data | Golgi apparatus (selective enrichment confirmed by subcellular fractionation/mass spectrometry) |
| Comparator Or Baseline | LTX-315: Mitochondria |
| Quantified Difference | Qualitative difference: Distinct subcellular compartments (Golgi vs. Mitochondria) |
| Conditions | In vitro cancer cell lines; subcellular fractionation and mass spectrometric analysis |
Why This Matters
This differential subcellular targeting implies a unique cell death subroutine and immunogenic profile, making LTX-401 a non-interchangeable tool for investigating Golgi-mediated oncolysis and potentially providing a distinct therapeutic window.
- [1] Zhou H, Forveille S, Sauvat A, et al. The oncolytic compound LTX-401 targets the Golgi apparatus. Cell Death Differ. 2016;23(12):2031-2041. View Source
- [2] Eike LM, Yang N, Rekdal Ø, et al. The oncolytic peptide LTX-315 induces cell death and DAMP release by mitochondria distortion in human melanoma cells. Oncotarget. 2015;6(33):34910-34923. View Source
